molecular formula C10H19NOS B13811021 2-But-2-enylsulfanyl-2-ethylbutanamide

2-But-2-enylsulfanyl-2-ethylbutanamide

Cat. No.: B13811021
M. Wt: 201.33 g/mol
InChI Key: IMVOLHSWOSQRCD-UHFFFAOYSA-N
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Description

2-But-2-enylsulfanyl-2-ethylbutanamide is a synthetic organic compound characterized by a unique combination of functional groups: a but-2-enylsulfanyl (thioether) moiety and a 2-ethylbutanamide backbone.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

2-but-2-enylsulfanyl-2-ethylbutanamide

InChI

InChI=1S/C10H19NOS/c1-4-7-8-13-10(5-2,6-3)9(11)12/h4,7H,5-6,8H2,1-3H3,(H2,11,12)

InChI Key

IMVOLHSWOSQRCD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)SCC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-But-2-enylsulfanyl-2-ethylbutanamide typically involves the reaction of butenylsulfanyl compounds with ethylbutanamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-But-2-enylsulfanyl-2-ethylbutanamide may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-But-2-enylsulfanyl-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The butenylsulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-But-2-enylsulfanyl-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-But-2-enylsulfanyl-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Biological/Chemical Activity Key Differences from Target Compound References
N-(4-butylphenyl)-2-acetamido-4-methanesulfonylbutanamide Contains amide, sulfonyl, and butyl groups Dual anti-inflammatory and analgesic activity Replaces thioether with sulfonyl group; lacks unsaturated alkene chain
2-[Butyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide Sulfonamide and alkyne-substituted phenyl Enhanced reactivity in nucleophilic substitutions Uses sulfonamide instead of thioether; includes aromatic substituents
N-[2-(butylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole and sulfonamide core Potential CNS activity due to benzodioxole moiety Incorporates aromatic benzodioxole; lacks thioether group
Sulfamethoxazole Sulfonamide and aminothiazole ring Antibacterial activity Classical sulfonamide antibiotic; lacks amide and alkyl chains
Ethyl 3-[(butan-2-yl)amino]but-2-enoate Ethyl ester with enamine group Reactivity in organic synthesis Replaces amide with ester; includes enamine for conjugation
2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol Chlorobenzenesulfonamide and methylsulfanyl Antifungal or antimicrobial potential Combines sulfonamide and methylsulfanyl; adds hydroxyl group

Key Observations:

Functional Group Impact: Thioether vs. Amide Stability: The amide group in 2-But-2-enylsulfanyl-2-ethylbutanamide may enhance metabolic stability compared to esters (e.g., Ethyl 3-[(butan-2-yl)amino]but-2-enoate) .

Biological Activity :

  • Dual anti-inflammatory/analgesic activity is observed in amide-sulfonyl hybrids (e.g., ), suggesting that the target compound’s amide-thioether structure could similarly modulate multiple pathways.
  • Sulfonamide derivatives (e.g., ) often exhibit antimicrobial properties, but the thioether group may shift activity toward antioxidant or enzyme-inhibition roles.

Compared to benzodioxole derivatives (), the target compound lacks aromaticity, which may reduce DNA intercalation risks but limit CNS penetration.

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